molecular formula C14H18FNO2 B7574998 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid

Cat. No. B7574998
M. Wt: 251.30 g/mol
InChI Key: PUCWEVUJCHJGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It is a potential therapeutic agent for the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid exerts its pharmacological effects through the inhibition of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability.
Biochemical and Physiological Effects:
2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability. This has been associated with the reduction of seizure activity in animal models of epilepsy, as well as the reduction of drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for extensive preclinical studies. It has also been shown to have a high degree of selectivity for GABA-AT, reducing the potential for off-target effects. However, 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability in vivo.

Future Directions

There are several future directions for research on 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid. One area of interest is the potential of 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid as a therapeutic agent for the treatment of epilepsy, addiction, and anxiety disorders. Further preclinical and clinical studies are needed to determine the safety and efficacy of 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid in humans. Additionally, there is a need for the development of more stable and soluble analogs of 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid to improve its bioavailability and efficacy in vivo. Finally, there is a need for the development of new methods for the synthesis of 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid to improve its scalability and reduce its cost.

Synthesis Methods

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid is synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3-fluorobenzylbromide to form cyclopentyl-3-fluorobenzylcarbinol. The carbinol is then reacted with di-tert-butyl dicarbonate to form the corresponding carbonate ester, which is subsequently converted to 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid through a series of deprotection reactions.

Scientific Research Applications

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid has been studied extensively for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid has shown efficacy in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

2-[cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-5-3-4-11(8-12)9-16(10-14(17)18)13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCWEVUJCHJGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopentyl-[(3-fluorophenyl)methyl]amino]acetic acid

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